Physicochemical Differentiation: logP and PSA Comparison Between N-Methyl and N-Ethyl Alkoxypyrazole-Benzonitrile Analogs
3-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzonitrile (Target Compound) exhibits a calculated logP of 2.95 and a polar surface area (PSA) of 26.3 Ų, based on mcule property calculator data . The immediate N-ethyl analog, 3-{[(1-ethyl-1H-pyrazol-4-yl)oxy]methyl}benzonitrile (C₁₃H₁₃N₃O, MW 227.26), is predicted to have a higher logP (~3.3–3.5 by fragment addition) owing to the extra methylene unit, while its increased molecular weight and rotatable bond count shift it further from optimal CNS MPO (Multiparameter Optimization) space . The 0.3–0.5 log unit difference translates to an approximately 2- to 3-fold difference in membrane partitioning, which is meaningful for programs optimizing brain penetration or solubility-limited absorption [1].
| Evidence Dimension | Computed logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 2.95 (mcule property calculator); PSA = 26.3 Ų; HBD = 0; HBA = 2; ROTB = 4; RO5 Violations = 0 |
| Comparator Or Baseline | 3-{[(1-Ethyl-1H-pyrazol-4-yl)oxy]methyl}benzonitrile: predicted logP ≈ 3.3–3.5 (estimated by fragment addition of –CH₂–); MW = 227.26 g/mol (vs. 213.23 target) |
| Quantified Difference | ΔlogP ≈ +0.3 to +0.5 log units (ethyl > methyl); ΔMW = +14.03 g/mol; increased ROTB and molecular volume in ethyl analog |
| Conditions | In silico prediction using mcule property calculator (fragment-based logP estimation); no experimental logD₇.₄ data available for head-to-head comparison |
Why This Matters
The lower logP and smaller molecular weight of the N-methyl compound provide a superior starting point for CNS drug discovery programs where the multiparameter optimization score penalizes excessive lipophilicity and molecular weight, directly influencing procurement decisions for lead-like screening collections.
- [1] Wager, T. T.; Hou, X.; Verhoest, P. R.; Villalobos, A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010, 1, 435–449. DOI: 10.1021/cn100008c. (Class-level framework for interpreting logP/PSA differences in CNS drug design). View Source
